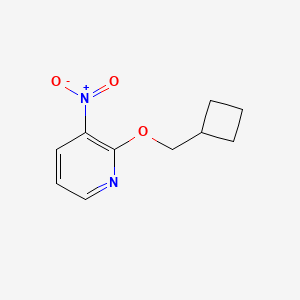![molecular formula C15H17N3O3S B1393318 3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one CAS No. 1325306-66-8](/img/structure/B1393318.png)
3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as pyridinylpiperazines . These are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond that is not part of a ring .
Molecular Structure Analysis
The molecular weight of “3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one” is 319.4 g/mol. The structure consists of a pyridinone derivative that belongs to the group of piperazine-based drugs.Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 220-221°C . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Green Chemistry and Synthesis
- Nanocrystalline Titania-Based Catalyst : A study by Murugesan et al. (2016) explored the use of a nanocrystalline titania-based sulfonic acid material as an effective catalyst for the synthesis of pyran derivatives, emphasizing its reusability and cost-effectiveness for large-scale production (Murugesan, Gengan, & Krishnan, 2016).
Anticancer Research
- Mannich Bases Against Prostate Cancer : Research by Demirci and Demirbas (2019) synthesized hybrid molecules starting from a compound similar to 3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one. These compounds showed moderate cytotoxic activity against prostate cancer cell lines (Demirci & Demirbas, 2019).
Synthesis and Pharmacological Studies
- α1 Receptor Antagonist : Hon (2013) reported on the synthesis of derivatives with α1 receptor antagonistic activity. This synthesis pathway could be relevant for compounds structurally related to 3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one (Hon, 2013).
- Magnetically Separable Catalysts : A study by Zhang et al. (2016) described the creation of magnetically separable graphene oxide anchored sulfonic acid nanoparticles for the synthesis of pyrazolo[3,4-b]pyridine derivatives, which may be relevant for the synthesis of related compounds (Zhang, Liu, Liu, Shang, Hu, & Zhang, 2016).
Analgesic Isothiazolopyridines
- Structural Characterization of Analgesic Compounds : Karczmarzyk and Malinka (2008) conducted a study on the structural characterization of analgesic isothiazolopyridines, which could be related to the structure and activity of 3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one (Karczmarzyk & Malinka, 2008).
Cardioprotective Effects
- Antiarrhythmic and Antihypertensive Derivatives : Malawska et al. (2002) synthesized pyrrolidin-2-one and pyrrolidine derivatives with notable antiarrhythmic and antihypertensive activities. These findings suggest potential cardioprotective applications for similar compounds (Malawska, Kulig, Filipek, Sapa, Maciag, Zygmunt, & Antkiewicz-Michaluk, 2002).
RORγt Inverse Agonists
- Selective Oral Active RORγt Inverse Agonists : Research by Duan et al. (2019) on phenyl (3-phenylpyrrolidin-3-yl)sulfones as RORγt inverse agonists demonstrates the versatility of sulfonyl compounds in therapeutic development, potentially relevant for related compounds like 3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one (Duan, Lu, Jiang, Stachura, Weigelt, Sack, Khan, Ruzanov, Galella, Wu, Yarde, Shen, Shuster, Borowski, Xie, Zhang, Vanteru, Gupta, Mathur, Zhao, Foster, Salter-Cid, Carter, & Dhar, 2019).
Light-Emitting Electrochemical Cells
- Emission Properties in Light-Emitting Cells : Ertl et al. (2015) investigated cationic bis-cyclometallated iridium(III) complexes with sulfone-substituted ligands, relevant to the study of compounds like 3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one for their potential use in light-emitting electrochemical cells (Ertl, Cerdá, Junquera-Hernández, Pertegás, Bolink, Constable, Neuburger, Ortí, & Housecroft, 2015).
Novel Nonopioid Analgesics
- Development of Nonopioid Analgesics : Flouzat et al. (1993) synthesized a series of oxazolopyridin-2(3H)-ones, demonstrating the potential of piperazine derivatives as potent analgesics, offering insights into the development of nonopioid pain relievers (Flouzat, Bresson, Mattio, Bonnet, & Guillaumet, 1993).
Antifungal Activity
- Antifungal Pyridine Derivatives : Szafrański et al. (2017) synthesized a series of pyridine-3-sulfonamide derivatives with significant antifungal activity against various Candida species, indicating the potential utility of similar compounds in antifungal applications (Szafrański, Sławiński, Kędzia, & Kwapisz, 2017).
Antimicrobial Studies
- Synthesis of Pyridine Derivatives for Antimicrobial Use : Patel and Agravat (2009) focused on the synthesis of benzothiazole derivatives for considerable antibacterial activity, which can be relevant to the synthesis and potential applications of compounds like 3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one (Patel & Agravat, 2009).
Antioxidant Research
- Novel Antioxidant Indole Derivatives : Aziz et al. (2021) designed indole derivatives with significant antioxidant activity, demonstrating the potential for derivatives of pyridine and pyrazole in developing high-efficiency antioxidants (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).
Anticancer Agents
- Synthesis of Tetrahydropyridine Derivatives : Redda and Gangapuram (2007) reported the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines and studied their anti-cancer activities, indicating the utility of pyridine derivatives in developing anticancer agents (Redda & Gangapuram, 2007).
Efficient Synthesis Techniques
- Potassium Carbonate-Mediated Synthesis : Grover et al. (2014) described a potassium carbonate-mediated synthesis of chromeno[4,3-c]pyrazol-4(1H)-ones, illustrating an efficient synthesis method that could be adapted for the synthesis of related compounds (Grover, Roy, & Jachak, 2014).
Novel Anticancer Activity
- Synthesis of Phenyl Ureas with Anticancer Activity : Szafrański and Sławiński (2015) synthesized novel pyridine-3-sulfonamide derivatives and evaluated their anticancer activity, highlighting the potential of such compounds in cancer therapy (Szafrański & Sławiński, 2015).
PI3 Kinase Inhibitors
- Novel PI3 Kinase p110α Inhibitors : Hayakawa et al. (2007) synthesized imidazo[1,2-a]pyridine derivatives as potent p110α inhibitors, which might inspire further research into related compounds for therapeutic applications (Hayakawa, Kaizawa, Kawaguchi, Ishikawa, Koizumi, Ohishi, Yamano, Okada, Ohta, Tsukamoto, Raynaud, Waterfield, Parker, Workman, 2007).
Safety And Hazards
Zukünftige Richtungen
The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles . This suggests potential future directions for the development of compounds like “3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one”.
Eigenschaften
IUPAC Name |
3-(4-phenylpiperazin-1-yl)sulfonyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-15-14(7-4-8-16-15)22(20,21)18-11-9-17(10-12-18)13-5-2-1-3-6-13/h1-8H,9-12H2,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWHHKPHAYXNFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-phenylpiperazin-1-yl)sulfonyl]pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-](/img/structure/B1393236.png)
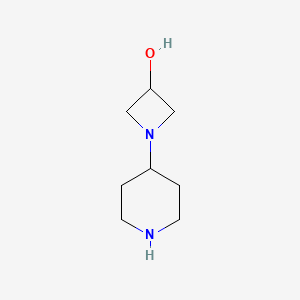
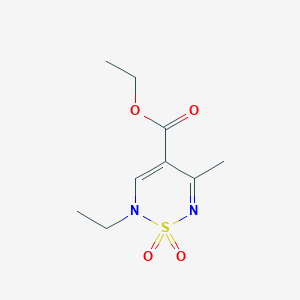
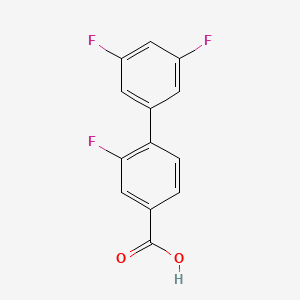
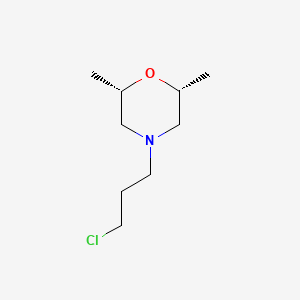
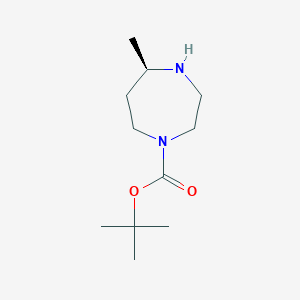
![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylate](/img/structure/B1393244.png)
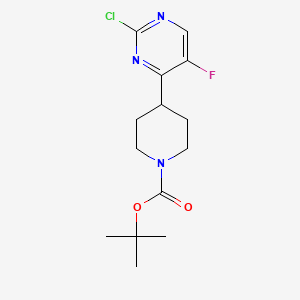
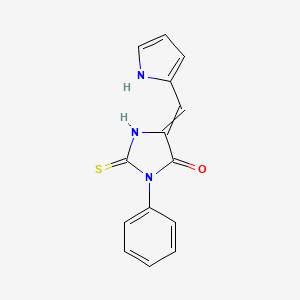
![3-(4-fluoro-2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1393251.png)
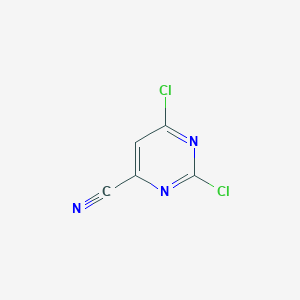
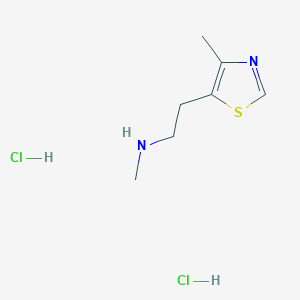
![3-[(3-Methoxybenzyl)oxy]azetidine](/img/structure/B1393255.png)
